molecular formula C10H13BrN2 B1528589 1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine CAS No. 1179513-34-8

1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine

Cat. No.: B1528589
CAS No.: 1179513-34-8
M. Wt: 241.13 g/mol
InChI Key: HRTJDPVSBQLFDF-UHFFFAOYSA-N
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Description

Historical Evolution of Bromopyridine Derivatives in Organic Chemistry

The synthesis of bromopyridine derivatives dates back to early 20th-century methods involving diazotization and bromination. The Craig process, developed in the 1930s, utilized 2-aminopyridine treated with hydrobromic acid and bromine to form a perbromide intermediate, followed by sodium nitrite-mediated diazotization and neutralization to yield 2-bromopyridine. Modern advancements include:

  • Positional Selectivity : Strategies such as phosphine-mediated halogenation enable regioselective 4-bromination of pyridines, bypassing the need for preinstalled directing groups.
  • Functional Group Tolerance : Recent methods employ milder conditions, allowing halogenation of complex pharmaceuticals without degrading sensitive functional groups.
  • Flow Chemistry : Integrated one-flow reactions for unstable intermediates like 4-bromopyridine hydrochloride improve yield and reduce handling risks.

Table 1: Evolution of Bromopyridine Synthesis Techniques

Method Key Reagents/Conditions Yield (%) Positional Selectivity
Craig Process HBr, Br2, NaNO2, NaOH 80–85 2-Position
Phosphine-Mediated Heterocyclic phosphines, LiX 60–90 4-Position
Flow Chemistry Integrated base treatment, Pd >80 Variable

Systematic Nomenclature and IUPAC Conventions for Pyridine-Based Amines

The IUPAC name 1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine adheres strictly to substituent numbering and functional group priority. Key conventions include:

  • Parent Structure : Pyridine is the principal chain, with substituents numbered to minimize locants. Bromine at position 5 and the methanamine group at position 3 follow this rule.
  • Substituent Prioritization : The methanamine group (amine) takes precedence over bromine due to the -NH2 suffix. The cyclopropylmethyl group is designated as an N-substituent.
  • Stereochemical Descriptors : Absent in this compound, but critical for enantiopure derivatives (e.g., (−)-21a in 5-HT2C agonists).

Example Nomenclature Breakdown :

  • Parent : Pyridine
  • Substituents :
    • 5-Bromo (halogen at position 5)
    • 3-Methanamine (amine at position 3)
    • N-(Cyclopropylmethyl) (cyclopropane-linked methyl group on nitrogen).

Positional Isomerism in Halogenated Pyridine Systems

Bromopyridines exhibit distinct reactivity and bioactivity based on halogen position. Key isomers and their properties include:

Isomer Synthesis Method Reactivity Profile Applications
2-Bromopyridine Craig process Strong electrophilic substitution Pharmaceutical intermediates
3-Bromopyridine Directed metallation Moderate nucleophilic aromatic substitution Ligands for catalysis
4-Bromopyridine Phosphine-mediated High reactivity in cross-coupling Late-stage functionalization
5-Bromopyridine Regioselective bromination Unique electronic effects Bioactive molecule precursors

Mechanistic Insights :

  • Electrophilic Substitution : 2-Bromopyridine undergoes reactions at the 5-position due to meta-directing effects of the bromine.
  • Cross-Coupling : 4-Bromopyridine derivatives participate in Suzuki-Miyaura reactions, enabling biaryl synthesis.

Significance of Cyclopropane Motifs in Bioactive Molecules

Cyclopropane rings confer conformational rigidity and metabolic stability , enhancing drug-likeness. Applications include:

  • CNS Targets : Fluorinated cyclopropane derivatives (e.g., 21b ) act as selective 5-HT2C agonists with improved brain penetration.
  • Epigenetic Modulators : Arylcyclopropane scaffolds mimic natural product structures, interacting with bromodomains (e.g., BRD9 inhibitors).
  • Enzyme Inhibition : Cyclopropane-containing compounds disrupt chromatin remodeling complexes, inducing leukemic cell differentiation.

Table 2: Cyclopropane-Containing Bioactive Molecules

Compound Target Key Features Reference
(+)-21b 5-HT2C receptor Fluorinated cyclopropane, no 5-HT2B agonism
BRD9 Inhibitors SWI/SNF complex Pyridinone core with cyclopropane analogs
MK-1064 Precursor Kinase inhibition Cyclopropyl Grignard reagents for diversification

Synthetic Challenges :

  • Cyclopropanation : Cobalt-catalyzed [2+1] cycloadditions enable scalable synthesis.
  • Functionalization : Sulfoxide-magnesium exchange allows regioselective derivatization.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-1-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-3-9(6-13-7-10)5-12-4-8-1-2-8/h3,6-8,12H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTJDPVSBQLFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734083
Record name 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179513-34-8
Record name 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇BrN₂, with a molecular weight of 269.18 g/mol. The compound features a brominated pyridine ring and a cyclopropylmethyl amine moiety, which contribute to its biological activity.

Research indicates that this compound may act as an inhibitor of various kinases, particularly Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of immune cells. Inhibition of JAK3 can lead to reduced inflammation and modulation of immune responses .

Pharmacological Effects

This compound has shown promising results in several pharmacological assays:

  • Anti-inflammatory Activity : The compound demonstrated significant inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide-induced models, indicating its potential use in treating inflammatory conditions .
  • Kinase Inhibition : It has been reported that derivatives with similar structures exhibit IC₅₀ values ranging from 10 to 1314 nM against GSK-3β, suggesting that modifications in the side chains can enhance potency .

Study 1: JAK3 Inhibition

A study focused on the pharmacokinetic properties of various JAK3 inhibitors found that compounds similar to this compound exhibited improved oral bioavailability and plasma stability compared to their analogs. This suggests the potential for therapeutic applications in autoimmune diseases where JAK3 is implicated .

Study 2: Anti-inflammatory Effects

In another investigation, the compound was evaluated for its ability to suppress inflammatory responses in vitro. Results indicated a reduction in cytokine levels, supporting its role as an anti-inflammatory agent. This aligns with findings from other studies that highlight the importance of structural modifications for enhancing biological activity .

Data Tables

PropertyValue
Molecular FormulaC₁₂H₁₇BrN₂
Molecular Weight269.18 g/mol
IC₅₀ (GSK-3β)10 - 1314 nM
Oral BioavailabilityUp to 35%
Plasma StabilityHalf-life ~128 min

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents on the pyridine ring or the amine side chain. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs
Compound Name CAS Substituents (Pyridine/Amine) Similarity Score* Key Properties/Applications
1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine 1179513-34-8 5-Br; cyclopropylmethyl Reference High purity (95%); synthetic intermediate
1-(5-Bromopyridin-3-yl)-N-methylmethanamine 73335-64-5 5-Br; methyl 0.93 Simpler alkyl chain; potential precursor for fluorinated analogs
1-(5-Chloropyridin-3-yl)-N-methylmethanamine 179873-21-3 5-Cl; methyl 0.90 Chlorine substitution; lower molecular weight
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)cyclopropanamine 1426290-15-4 3-Cl, 5-CF₃; cyclopropylmethyl N/A Trifluoromethyl enhances lipophilicity

*Similarity scores derived from structural fingerprint comparisons in .

Impact of Substituents on Physicochemical Properties

  • For example, 1-(5-Chloropyridin-3-yl)-N-methylmethanamine (CAS 179873-21-3) may exhibit improved aqueous solubility compared to its brominated counterpart .
  • Amine Side Chain : The cyclopropylmethyl group in the target compound introduces conformational rigidity compared to simpler methyl or ethyl groups (e.g., CAS 73335-64-5). This rigidity could enhance metabolic stability by resisting oxidative degradation .
  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in CAS 1426290-15-4 increases electron deficiency on the pyridine ring, favoring nucleophilic aromatic substitution reactions .

Preparation Methods

Synthetic Route Analysis

Starting Materials and Key Intermediates

Typical Preparation Methods

Reductive Amination Approach

One of the most straightforward methods involves reductive amination of 5-bromopyridin-3-carboxaldehyde with cyclopropylmethylamine:

  • Step 1: Condensation of 5-bromopyridin-3-carboxaldehyde with cyclopropylmethylamine in a suitable solvent (e.g., methanol or ethanol) under mild acidic or neutral conditions to form an imine intermediate.
  • Step 2: Reduction of the imine intermediate using a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) to yield 1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine.

This method is favored for its simplicity and good yields, typically ranging from 70% to 85%.

Nucleophilic Substitution on Halogenated Pyridine

Alternatively, nucleophilic substitution can be employed if a suitable leaving group is present at the 3-position of 5-bromopyridine:

  • Step 1: Preparation of 3-halogenated-5-bromopyridine (e.g., 3-chloromethyl-5-bromopyridine).
  • Step 2: Reaction of this intermediate with cyclopropylmethylamine under basic conditions (e.g., potassium carbonate in acetonitrile) to substitute the halogen with the amine group.

This method requires careful control of reaction conditions to avoid side reactions and may need chromatographic purification.

Cross-Coupling Reactions

In cases where the amine is part of a more complex structure, palladium-catalyzed Buchwald-Hartwig amination can be used:

  • Step 1: Use of 3-bromo-5-bromopyridine as the substrate.
  • Step 2: Coupling with cyclopropylmethylamine in the presence of a palladium catalyst, appropriate ligands, and base under inert atmosphere.

This method allows for high regioselectivity and is suitable for complex molecule synthesis but requires more expensive catalysts and ligands.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Temperature Yield Range (%) Notes
Reductive Amination 5-bromopyridin-3-carboxaldehyde, cyclopropylmethylamine, NaBH(OAc)3 or NaBH3CN, MeOH Room temperature to 40°C 70-85 Mild conditions, straightforward procedure
Nucleophilic Substitution 3-halogenated-5-bromopyridine, cyclopropylmethylamine, K2CO3, CH3CN Reflux (80-90°C) 50-70 Requires halogenated intermediate
Buchwald-Hartwig Amination 3-bromo-5-bromopyridine, cyclopropylmethylamine, Pd catalyst, ligand, base 80-110°C 60-80 High selectivity, catalyst cost involved

Purification Techniques

Post-reaction purification typically involves:

Characterization and Analytical Data

Key techniques used to confirm the structure and purity include:

Research Findings and Notes

  • Reductive amination is the most commonly reported and efficient method for synthesizing this compound due to its operational simplicity and good yields.
  • The choice of reducing agent is critical; sodium triacetoxyborohydride is preferred for its mildness and selectivity over sodium borohydride.
  • Cross-coupling methods, while effective, are more suited for complex derivatives or when other substituents are present on the pyridine ring.
  • Reaction optimization includes solvent choice, temperature control, and stoichiometry to maximize yield and minimize side products.
  • Purification by column chromatography remains standard, although preparative HPLC may be necessary for high-purity requirements in pharmaceutical research.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield (%) Suitable Scale
Reductive Amination Simple, mild conditions, good yield Sensitive to moisture, imine formation equilibrium 70-85 Laboratory to pilot
Nucleophilic Substitution Direct substitution, scalable Requires halogenated intermediate 50-70 Laboratory
Buchwald-Hartwig Amination High regioselectivity, versatile Expensive catalysts, complex setup 60-80 Research to industrial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine, and how can purity be validated?

  • Synthetic Routes :

  • Nucleophilic Substitution : React 5-bromo-3-pyridinemethanamine with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethyl group .
  • Reductive Amination : Use 5-bromonicotinaldehyde with cyclopropylmethylamine in the presence of NaBH₃CN or other reducing agents to form the methanamine linkage .
    • Purity Validation :
  • 1H/13C NMR : Confirm structural integrity by identifying peaks for the bromopyridine aromatic protons (δ 8.2–8.8 ppm) and cyclopropane protons (δ 0.5–1.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from calculated values .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • HPLC-MS : Monitor degradation products at acidic (pH 2) and basic (pH 9) conditions using a C18 column and acetonitrile/water gradient .
  • TLC : Track stability via Rf shifts on silica plates with UV visualization .
  • NMR Solubility Tests : Assess stability in D₂O, CDCl₃, and DMSO-d6 to identify pH-dependent decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Key Modifications :

  • Bromine Replacement : Substitute bromine with fluorine or methyl groups to evaluate electronic effects on receptor binding .
  • Cyclopropylmethyl Optimization : Test bulkier substituents (e.g., cyclobutylmethyl) to probe steric effects .
    • Assays :
  • In Vitro Receptor Binding : Screen against serotonin (5-HT2C) or dopamine receptors using radioligand displacement assays .
  • Cellular Uptake : Measure permeability via Caco-2 monolayers to assess blood-brain barrier potential .

Q. How should researchers resolve contradictions in reported synthetic yields for similar N-cyclopropylmethyl methanamines?

  • Case Study : reports a 56% yield for a related oxadiazole derivative, while other steps achieve >85% yields .
  • Troubleshooting :

  • Reaction Monitoring : Use in-situ FTIR or LCMS to detect intermediates and optimize reaction time/temperature .
  • Byproduct Analysis : Isolate side products (e.g., via column chromatography) and characterize them via NMR to refine conditions .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with serotonin receptors, guided by known agonist scaffolds .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .
  • QSAR Modeling : Train models on pyridine/cyclopropane derivatives to predict logP, pKa, and IC50 values .

Methodological Challenges

Q. How can researchers address discrepancies in NMR data for N-cyclopropylmethyl methanamine derivatives?

  • Example : Cyclopropane protons may appear as multiplets (δ 0.5–1.5 ppm) due to ring strain, conflicting with simplified literature assignments .
  • Resolution :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • Variable Temperature NMR : Reduce signal broadening caused by conformational flexibility .

Q. What strategies improve the scalability of synthesizing this compound for in vivo studies?

  • Flow Chemistry : Adapt batch synthesis to continuous flow reactors for higher reproducibility and reduced purification steps .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine
Reactant of Route 2
Reactant of Route 2
1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine

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